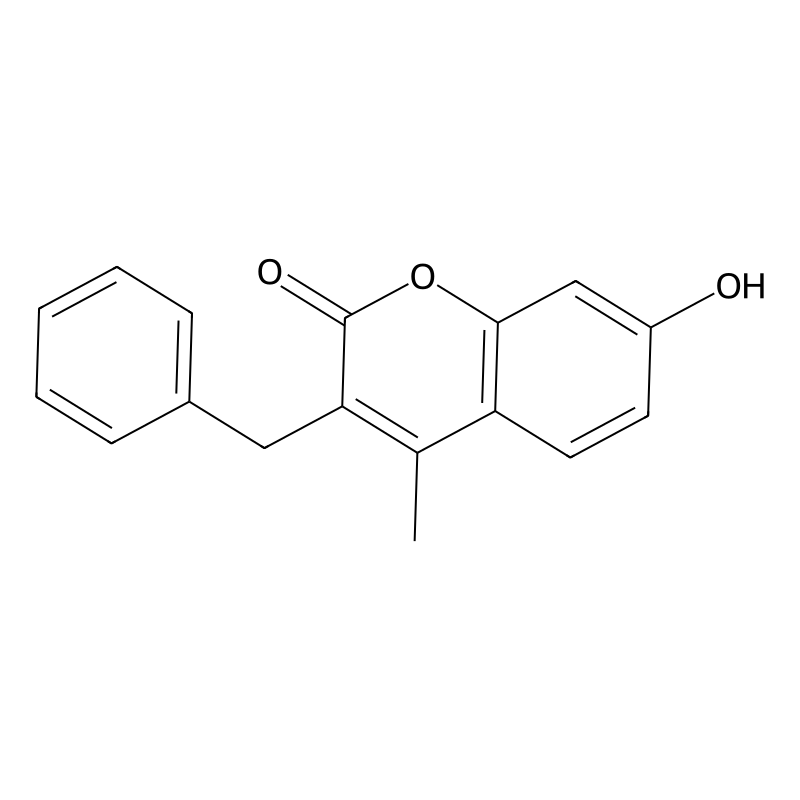

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (also known as Benzylhomoisoflavone) is a synthetic compound belonging to the class of chromenones. Its synthesis has been reported in various scientific publications, including a detailed procedure outlined in "Synthesis of Isoflavones and Related Compounds" by Wang et al. []. The characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Biological Activities:

Research suggests that 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one might possess various biological activities, although further investigation is needed to fully understand its potential. Some studies have explored its:

- Antioxidant properties: Studies suggest potential antioxidant activity, as demonstrated by its ability to scavenge free radicals in cell-free assays [].

- Enzyme inhibition: Research indicates inhibitory effects on certain enzymes, including CYP2C9, an enzyme involved in drug metabolism []. However, further studies are needed to confirm its significance and potential applications.

Additional Information:

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known by its CAS number 86-44-2, is a compound belonging to the class of coumarins. Its molecular formula is C17H14O3, and it has a molecular weight of approximately 266.29 g/mol. The structure features a benzyl group at the third position, a hydroxyl group at the seventh position, and a methyl group at the fourth position of the chromen-2-one backbone. This unique arrangement contributes to its distinct chemical properties and biological activities.

- Substitution Reactions: The hydroxyl group can act as a nucleophile in substitution reactions.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

- Cyclization Reactions: Under certain conditions, it can cyclize to form fused ring systems, which may enhance its biological activity.

For instance, derivatives of 7-hydroxycoumarin have been synthesized through reactions with alkyl halides in the presence of bases, leading to various functionalized products .

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its neuroprotective effects.

- Antimicrobial Activity: Studies indicate that it possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Research has indicated that derivatives of this compound exhibit neuroprotectivity and cytotoxicity against specific cell lines, suggesting its potential use in treating neurodegenerative disorders .

Several synthesis methods for 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one have been documented:

- Starting from 7-Hydroxycoumarin: This method involves reacting 7-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate.python

# Example reaction7-Hydroxycoumarin + Benzyl Bromide → 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one - Using Multi-step Synthesis: A more complex route involves starting from simpler coumarin derivatives and introducing the benzyl and methyl groups through sequential reactions involving alkylation and acylation techniques .

3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has several applications:

- Pharmaceuticals: Due to its biological activities, it is being explored for potential use in drug formulations targeting neurodegenerative diseases and infections.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic products aimed at skin protection.

- Research: It serves as a chemical probe in biological studies to understand the mechanisms of action related to its pharmacological effects.

Interaction studies have shown that 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one can interact with various biomolecules:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Protein Binding: Studies indicate that it binds to certain proteins, which may enhance or inhibit their functions.

These interactions are critical for understanding how this compound can be utilized in therapeutic contexts .

Several compounds share structural similarities with 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one | 23368-41-4 | 0.96 | Additional hydroxyl group enhances solubility. |

| 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | 53666-71-0 | 0.99 | Ethyl group instead of benzyl affects activity profile. |

| 3-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | 314742-78-4 | 1.00 | Additional methyl group may influence lipophilicity. |

The uniqueness of 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one lies in its specific arrangement of functional groups that confer distinct biological activities compared to its analogs .